molecular formula C9H7NO2S B12877037 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone

1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone

Katalognummer: B12877037
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: JSSDWDAJOYCDKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a mercapto group (-SH) attached to the benzene ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with sulfur to introduce the mercapto group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced benzoxazole derivatives.

    Substitution: Nitrobenzoxazole, halogenated benzoxazole, sulfonated benzoxazole.

Wissenschaftliche Forschungsanwendungen

1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol groups in proteins, affecting their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

    1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the mercapto group, resulting in different chemical properties and reactivity.

    2-Mercaptobenzoxazole: Similar structure but with the mercapto group at a different position, leading to variations in reactivity and applications.

Uniqueness: 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone is unique due to the specific positioning of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H7NO2S

Molekulargewicht

193.22 g/mol

IUPAC-Name

1-(6-sulfanyl-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H7NO2S/c1-5(11)9-10-7-3-2-6(13)4-8(7)12-9/h2-4,13H,1H3

InChI-Schlüssel

JSSDWDAJOYCDKF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.